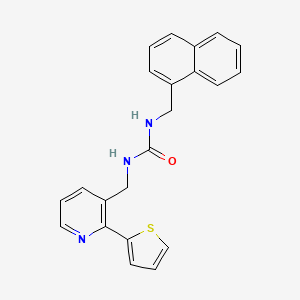![molecular formula C21H24ClN3O3S2 B2570321 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide CAS No. 851801-91-7](/img/structure/B2570321.png)
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide” is a complex organic molecule. It has a molecular formula of C21H24ClN3O3S2 and a molecular weight of 466.011. However, there is limited information available about this specific compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis routes for this exact compound. However, the synthesis of similar compounds often involves the reaction of an appropriate sulfonyl chloride with a suitable amine to form the sulfonamide group2. The imidazole ring can be formed through a variety of methods, including the reaction of an aldehyde with an amine and a α-haloketone2.Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a benzenesulfonamide group via a carbonyl group. A methylsulfanyl group is also attached to the imidazole ring, and the benzenesulfonamide group is substituted with two ethyl groups1. However, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact 3D structure3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, based on its structure, it could potentially undergo a variety of reactions. For example, the imidazole ring could potentially participate in electrophilic substitution reactions, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, based on its structure, it is likely to be a solid at room temperature5.Aplicaciones Científicas De Investigación
Unprotected Primary Sulfonamide Group in Medicinal Chemistry
Unprotected primary sulfonamide groups facilitate ring-forming cascades leading to the synthesis of novel classes of compounds. For example, 4-Chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides, which show strong inhibition of human carbonic anhydrases, relevant in therapeutic contexts (Sapegin et al., 2018).
Carbonic Anhydrase Inhibitors for Anticancer Applications
Halogenated sulfonamides, including those derived from chlorophenyl compounds, have been synthesized and evaluated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. Such compounds have shown potential as anticancer agents due to their ability to inhibit the growth of tumor cells by modulating the enzyme's activity (Ilies et al., 2003).
Anticancer Effects and Enzyme Inhibition
Dibenzenesulfonamides, structurally related to the compound , have been developed as anticancer drug candidates. These compounds induce apoptosis and autophagy in cancer cells and effectively inhibit tumor-associated carbonic anhydrases IX and XII, demonstrating potential for therapeutic applications (Gul et al., 2018).
Inhibition of Tumor-Associated Isozymes
Studies on biphenylsulfonamides have shown that these compounds inhibit tumor-associated carbonic anhydrases and exhibit cytotoxic activity against various cancer cell lines, including colon, lung, and breast cancer cells. This suggests their potential for development into anticancer therapies (Morsy et al., 2009).
Agricultural Applications
In a different domain, compounds like carbendazim and tebuconazole, which include chlorophenyl groups, have been encapsulated in solid lipid nanoparticles for sustained release in agricultural applications, demonstrating the versatility of sulfonamide derivatives beyond medicinal chemistry (Campos et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not known due to the lack of specific information. However, compounds with similar structures can pose various hazards. For example, the compound “4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine” has been associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled5.
Direcciones Futuras
Given the lack of information about this specific compound, future research could focus on synthesizing the compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given the known activities of other imidazole-containing compounds4. Additionally, its safety profile and potential hazards should be thoroughly investigated.
Propiedades
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRIOXWJQJMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

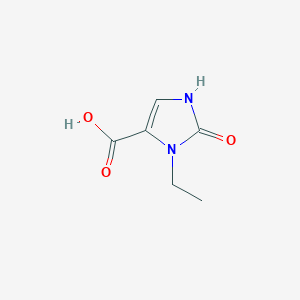
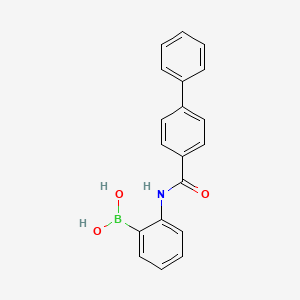
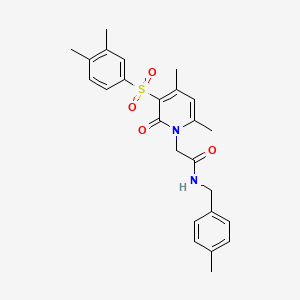
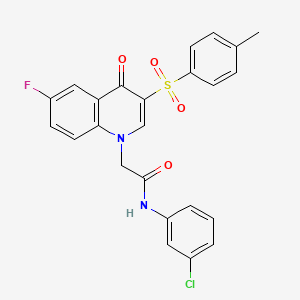
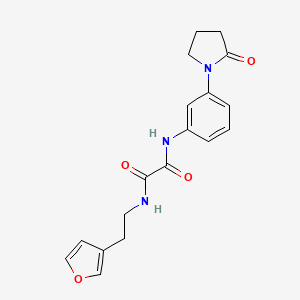

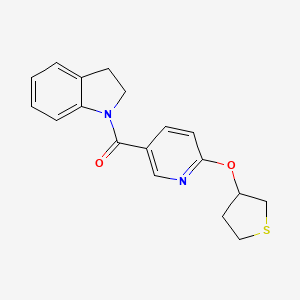
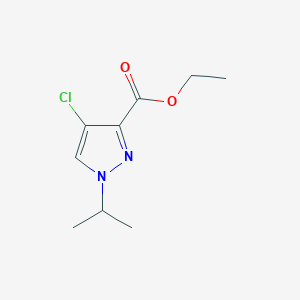
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)
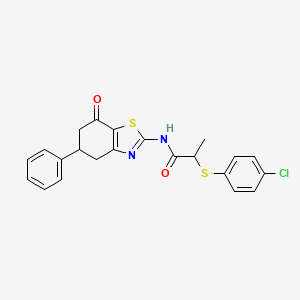
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)
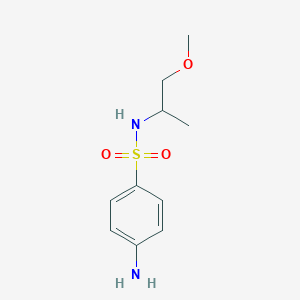
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)
